molecular formula C23H16N4O6S B3397491 (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 1021219-33-9

(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B3397491
CAS No.: 1021219-33-9
M. Wt: 476.5 g/mol
InChI Key: KCNUGZBEESKEET-SDNWHVSQSA-N
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Description

The compound "(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile" features a hybrid structure comprising:

  • Coumarin core: 6-nitro-2-oxo-2H-chromen-3-yl, known for its electron-withdrawing properties and role in biological interactions (e.g., enzyme inhibition) .
  • Propenenitrile backbone: (2E)-configuration with a 3,4-dimethoxyphenylamino substituent, enhancing steric bulk and electronic diversity .

This structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or anticancer agent, given coumarin-thiazole hybrids' established bioactivity .

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyanilino)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O6S/c1-31-20-5-3-15(9-21(20)32-2)25-11-14(10-24)22-26-18(12-34-22)17-8-13-7-16(27(29)30)4-6-19(13)33-23(17)28/h3-9,11-12,25H,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNUGZBEESKEET-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a novel β-enaminonitrile derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines and its underlying mechanisms.

Synthesis and Characterization

The synthesis of the compound involves multi-step reactions that include the formation of the β-enaminonitrile framework. Characterization techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction are employed to confirm the structure and purity of the compound. The spectral data indicate distinct functional groups that contribute to its biological properties.

Cytotoxicity Studies

Cytotoxic activity was evaluated using the XTT cell viability assay against three human cancer cell lines: MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer). The results demonstrated promising cytotoxic effects with IC50 values as follows:

Cell LineIC50 (µM)
MDA-MB-23110.7
A5497.7
MIA PaCa-27.3

These values indicate that the compound exhibits significant cytotoxicity compared to established chemotherapeutic agents like etoposide and camptothecin .

The mechanism of action appears to involve several pathways:

  • Inhibition of DNA Methylation : The compound may target DNA methyltransferases (DNMTs), which are crucial in regulating gene expression in cancers. Inhibition of DNMT1 has been identified as a potential therapeutic strategy in epigenetic therapy .
  • Electrophilic Interactions : Analysis of molecular electrostatic potential surfaces suggests that certain regions of the compound are highly electrophilic, facilitating interactions with biological receptors .
  • Blood-Brain Barrier Permeability : The compound shows favorable permeability through the blood-brain barrier, indicating potential efficacy in treating central nervous system diseases .

Toxicity Assessment

Acute toxicity studies indicate a low lethal dose (LD50 ~ 2.8–2.9 mol/kg) in rats, suggesting a favorable safety profile for further development . Additionally, no mutagenic effects were observed in microbial DNA when subjected to the Ames test, further supporting its potential as a therapeutic agent .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of compounds with similar structures:

  • Antifibrotic Activity : Related coumarin derivatives have shown significant antifibrotic capabilities by inhibiting TGF-β-induced collagen accumulation in renal cells .
  • Antimicrobial Properties : Compounds containing thiazole moieties have exhibited antimicrobial activity against various pathogens, including Gram-positive bacteria and fungi .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an anticancer or antimicrobial agent. The presence of a thiazole ring and a nitro group may enhance its bioactivity against various cancer cell lines.

Case Study: Anticancer Activity

Research has indicated that compounds containing thiazole derivatives exhibit significant cytotoxic effects on cancer cells. For instance, studies have shown that thiazole-based compounds can induce apoptosis in human cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .

Antimicrobial Properties

The compound's structural components may also confer antimicrobial properties. The incorporation of a nitro group is known to enhance the antibacterial activity of organic compounds.

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial activity of similar compounds demonstrated that modifications to the phenyl and thiazole rings significantly impacted their efficacy against Gram-positive and Gram-negative bacteria. Such findings suggest that (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile could be a candidate for further investigation in antimicrobial research .

Potential Role in Neuropharmacology

Emerging research indicates that compounds with similar structural motifs may influence neurological pathways. The interaction of methoxy groups with neurotransmitter systems could lead to neuroprotective effects.

Case Study: Neuroprotective Effects

Compounds with methoxy substitutions have been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This suggests that this compound might be explored for its potential in treating neurodegenerative diseases .

Comparison with Similar Compounds

Table 1: Key Structural Variations in Analogous Compounds

Compound Name / CAS Coumarin Substituent Thiazole Substituent Amino Group Substituent Configuration Reference
Target Compound 6-NO₂ 4-(6-nitro-2-oxo-chromen) 3,4-dimethoxyphenyl E N/A
(Z)-3-(2,4-dimethoxyanilino)-... (330208-98-5) 6-NO₂ 4-(6-nitro-2-oxo-chromen) 2,4-dimethoxyphenyl Z
5622-96-8 (CAS) None 4-(3,4-dimethoxyphenyl) 4-nitrophenyl E
(2E)-3-[(4-bromophenyl)amino]-... (5624-37-3) None 4-(4-methylphenyl) 4-bromophenyl E
6-Bromo analog (CAS N/A) 6-Br 4-(6-bromo-2-oxo-chromen) 2-ethoxyphenyl E

Key Observations :

  • Stereochemistry : The E-configuration in the target compound and 5624-37-3 contrasts with the Z-isomer in 330208-98-5 , which may alter molecular planarity and intermolecular interactions.
  • Amino Group Diversity: 3,4-Dimethoxy vs. 2,4-dimethoxy (in 330208-98-5) affects hydrogen bonding and solubility; the 4-bromo substituent in 5624-37-3 introduces steric hindrance .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm) Reference
Target Compound Not reported Expected: ~2200 (C≡N), 1680 (C=O) Thiazole H: ~7.5–8.5; Coumarin H: 8.2 N/A
6j () 117–118 3420 (OH), 1670 (C=O) Thiazole C: 165.2; Coumarin C: 160.1
5624-37-3 Not reported ~2200 (C≡N), 1590 (C=C) Aromatic H: 7.3–8.1; Br-C: 120.5

Analysis :

  • The absence of a hydroxyl group in the target compound (vs. 6j in ) reduces hydrogen bonding capacity but increases lipophilicity.
  • Nitro groups typically exhibit strong IR absorption near 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching), distinguishing the target compound from bromo analogs .

Q & A

Q. What are the optimized synthetic routes for this compound, considering its multifunctional heterocyclic architecture?

  • Methodological Answer : Synthesis involves multi-step reactions:

Thiazole Core Formation : Use Hantzsch thiazole synthesis with thiourea and α-haloketones (e.g., 6-nitro-2-oxochromene-3-carbonyl chloride) under reflux in ethanol .

Cyanopropenenitrile Linkage : Perform a Knoevenagel condensation between 3,4-dimethoxyaniline and thiazole-aldehyde intermediates using piperidine as a catalyst in DMF at 80°C .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol .
Key Parameters : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) and optimize pH (6–7) to prevent nitro-group reduction .

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm), nitro (δ 8.2–8.5 ppm), and enenitrile (δ 7.5–7.8 ppm) groups. Compare with computed spectra (DFT/B3LYP) .
  • HRMS : Validate molecular ion [M+H]+ at m/z 504.10 (theoretical 504.12) .
  • HPLC : Use C18 column (MeCN:H2O 70:30) to confirm purity >95% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 6-nitrochromene and thiazole moieties in bioactivity?

  • Methodological Answer :
  • Derivative Synthesis : Replace nitro with amino/cyano groups and thiazole with oxazole to assess electronic effects. Use Suzuki coupling for chromene modifications .
  • Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Correlate IC50 values with Hammett σ constants of substituents .
  • Computational Analysis : Perform molecular docking (AutoDock Vina) against COX-2 or topoisomerase II to identify key binding interactions .

Q. How should researchers address contradictions in reported bioactivity data across different in vitro models?

  • Methodological Answer :
  • Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to identify non-linear effects .
  • Cytotoxicity Validation : Include counter-screens (e.g., HEK293 normal cells) to differentiate selective vs. nonspecific toxicity .
  • Target Validation : Apply CRISPR knockouts of putative targets (e.g., NF-κB) in resistant cell lines to confirm mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Reactant of Route 2
(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

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